molecular formula C14H12N2O2 B2528081 5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione

5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione

Cat. No.: B2528081
M. Wt: 240.26 g/mol
InChI Key: PIEMNNIYBRGZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (CAS 82752-67-8) is a high-purity chemical compound offered for research applications. This naphthyl-functionalized hydantoin derivative is a key scaffold in medicinal chemistry, serving as a versatile building block for developing novel bioactive molecules. Scientific literature highlights the significant research value of this compound and its derivatives in multiple areas. It is a featured core structure in the investigation of serotonin receptor ligands , showing high affinity for 5-HT 6 and 5-HT 7 receptors . These receptors are prime targets for potential therapies for central nervous system (CNS) disorders, including obesity, depression, and cognitive impairments . Furthermore, derivatives of this imidazolidine-2,4-dione have demonstrated potent activity as chemosensitizers for antibiotic-resistant bacteria . Studies show these compounds can restore the effectiveness of β-lactam antibiotics (e.g., oxacillin) and ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) by potentially interacting with the MecR1 signal transducer protein . The compound is supplied with detailed analytical data to ensure quality and support your research. It is intended for use in chemical synthesis, pharmaceutical research, and microbiological studies. Please Note: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-methyl-5-naphthalen-1-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-14(12(17)15-13(18)16-14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEMNNIYBRGZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (commonly referred to as MNID) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

Molecular Formula : C₁₄H₁₂N₂O₂
Molecular Weight : 240.26 g/mol
Structure : MNID features a five-membered imidazolidine ring with a naphthalene moiety, which contributes to its unique biological properties.

MNID primarily interacts with specific biological targets, notably Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These enzymes are involved in various cellular processes, including Wnt signaling pathways and telomere maintenance. The inhibition of TNKS can result in altered cellular signaling and has implications for cancer therapy.

Antimicrobial Activity

Research has demonstrated that MNID enhances the efficacy of antibiotics against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism involves potential interactions with bacterial proteins, which may enhance the effectiveness of conventional antibiotics.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

MNID has been identified as a selective inhibitor of PTP1B, an enzyme implicated in insulin signaling and obesity. In vitro studies have shown that MNID exhibits significant inhibitory activity against PTP1B, which could lead to improved insulin sensitivity and glucose metabolism .

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's ability to potentiate the effects of beta-lactam antibiotics against MRSA. Results indicated a marked reduction in bacterial viability when MNID was co-administered with these antibiotics.
  • PTP1B Inhibition : In a series of experiments involving diabetic mouse models, MNID administration resulted in improved glucose tolerance and enhanced insulin signaling pathways. The compound modulated gene expression related to insulin action, demonstrating its potential as an anti-diabetic agent .

Data Tables

Biological Activity Target Enzyme/Pathway Effect Observed
AntimicrobialBacterial proteinsEnhanced antibiotic efficacy
PTP1B InhibitionProtein Tyrosine Phosphatase 1BImproved insulin sensitivity
TNKS InhibitionTankyrase 1 and 2Altered Wnt signaling pathways

Scientific Research Applications

Anticancer Activity

Recent studies have identified 5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione as a promising candidate for cancer treatment through its inhibitory effects on tankyrases (TNKS), specifically TNKS2. This enzyme is crucial in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. The compound has demonstrated significant inhibitory potency against TNKS2, suggesting its potential role as a therapeutic agent in oncology .

Case Study:
A study employed molecular dynamics simulations to evaluate the binding interactions of this compound with TNKS2. The results indicated that the compound's chirality influences its binding affinity and flexibility when interacting with the target protein, providing insights into lead optimization for enhanced anticancer activity .

Neuropharmacological Effects

The compound has also been investigated for its effects on serotonin receptors, particularly the 5-HT7 receptor. Research indicates that derivatives of this compound can act as selective agonists or antagonists at these receptors, which are implicated in mood regulation and anxiety disorders.

Case Study:
In vitro studies have shown that certain derivatives exhibit high affinity for 5-HT7 receptors with selectivity over other serotonin receptor subtypes. This selectivity is crucial for developing new treatments for depression and anxiety without the side effects associated with non-selective agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that yield high purity products suitable for biological testing. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Activity

Preliminary evaluations have suggested that this compound may possess antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate efficacy against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the naphthalene moiety can significantly alter the biological activity of the compound.

Key Findings:

  • Substituents on the naphthalene ring can enhance binding affinity to target proteins.
  • Chirality plays a significant role in determining the efficacy of the compound against specific biological targets .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the imidazolidine ring and naphthalene group under varying conditions:

Reagents/Conditions Products Mechanistic Insights References
KMnO₄ (acidic/neutral)Oxidized imidazolidine derivatives (e.g., ring-opened dicarboxylic acids)Mn(VII) oxidizes carbonyl groups, destabilizing the ring and leading to cleavage.
CrO₃Naphthalene-1,4-dione derivativesChromium-based oxidizers target the electron-rich naphthalene ring, forming quinones.

Reduction Reactions

Reduction primarily affects the carbonyl groups of the imidazolidine ring:

Reagents/Conditions Products Mechanistic Insights References
LiAlH₄ (dry ether)Dihydroimidazolidine derivativesHydride donors reduce carbonyls to alcohols, saturating the ring.
NaBH₄Partially reduced intermediatesSelective reduction of one carbonyl group, preserving aromaticity of naphthalene.

Substitution Reactions

The naphthalene ring and imidazolidine nitrogen atoms participate in substitution:

Electrophilic Aromatic Substitution (EAS)

Reagents/Conditions Products Positional Selectivity References
HNO₃/H₂SO₄Nitro-substituted derivatives at naphthalene C-4Electron-donating methyl group directs nitration to the para position of the naphthyl ring.
Br₂/FeBr₃Bromo-substituted derivatives at naphthalene C-5Steric hindrance from the imidazolidine ring favors bromination at the less hindered site.

Nucleophilic Substitution

Reagents/Conditions Products Site of Reactivity References
R-X/NaOHN-alkylated imidazolidinesAlkylation occurs at the secondary nitrogen of the imidazolidine ring.
Ar-B(OH)₂/Pd catalysisBiaryl-coupled derivativesSuzuki-Miyaura cross-coupling modifies the naphthalene ring via C–H activation.

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloadditions under specific conditions:

Reagents/Conditions Products Key Observations References
SmI₂/THFSpirocyclic adductsSamarium-mediated single-electron transfer induces ring-opening/rebonding.
Heat (>200°C)Naphthalene-fused heterocyclesThermal decomposition rearranges the imidazolidine ring into larger aromatic systems.

Stability and Degradation

  • Thermal Stability : Stable below 200°C; decomposes exothermically above this threshold, releasing CO and NH₃.

  • Photodegradation : UV exposure induces naphthalene ring oxidation, forming hydroxylated byproducts.

Comparative Reactivity with Analogues

Feature 5-Methyl-5-(naphthalen-1-yl) Derivative 5,5-Dimethyl-1-(naphthalen-1-yl) Analogue
Oxidation Susceptibility Higher due to less steric protection of carbonylsReduced due to methyl group shielding
EAS Reactivity Favors C-4 substitution on naphthaleneShifts to C-2 due to steric effects from 1-position substituent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

  • 5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione (KMP-10) :
    • The naphthalen-2-yl isomer (KMP-10) exhibits higher potency as a 5-HT₆ receptor (5-HT₆R) ligand, showing anxiolytic and antidepressant activity in vivo. This positional difference enhances steric complementarity with the receptor’s hydrophobic pocket .
    • Binding Affinity : KMP-10 has a distinct pharmacological profile compared to the 1-yl derivative, underscoring the importance of aryl topology in receptor interactions .

Aryl-Substituted Hydantoins

Phenyl vs. Naphthyl Groups
  • 5-Methyl-5-phenylimidazolidine-2,4-dione (Hyd8) :
    • Smaller aromatic substituent with molecular weight 63.15 g/mol. Reduced lipophilicity compared to naphthyl derivatives, leading to lower receptor affinity in 5-HT₆R studies .
  • 5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione :
    • The electron-withdrawing trifluoromethyl group enhances electrophilicity and stability. This compound shows unique reaction pathways due to increased rigidity and intramolecular hydrogen bonding .
Heteroaromatic Substitutions
  • 5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione :
    • Dual-targeting tankyrase (TNKS-1/2) inhibitor with binding free energies of -43.88 kcal/mol (TNKS-1) and -30.79 kcal/mol (TNKS-2). The quinazolinyl group induces conformational flexibility in TNKS, enhancing inhibitory activity .

Alkyl-Substituted Hydantoins

  • 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione :
    • Ethyl and methoxy groups improve solubility but reduce steric bulk. Lower receptor affinity compared to naphthyl derivatives .
  • 5-Isopropylimidazolidine-2,4-dione: Molecular weight 142.16 g/mol.

Pharmacological Activity

Compound Target Activity/Notes Reference
5-Methyl-5-(naphthalen-1-yl) 5-HT₆R, TNKS-1/2 Moderate 5-HT₆R affinity; dual TNKS inhibitor
KMP-10 (naphthalen-2-yl) 5-HT₆R Potent anxiolytic/antidepressant
5-Methyl-5-(4-trifluoromethylphenyl) N/A Enhanced electrophilicity

Spectroscopic and Physical Properties

Compound λmax (UV) Molar Absorption Coefficient (ε) Melting Point (°C) Yield (%)
5-Methyl-5-(naphthalen-1-yl) N/A N/A 105–109 78
(Z)-5-(3-phenylallylidene) derivatives ~350 nm High (similar to avobenzone) N/A N/A
5-Ethyl-5-(4-methoxyphenyl) N/A N/A N/A N/A

Q & A

Q. Structural Characterization & Data Analysis

  • X-ray Crystallography : Resolves conformation ambiguities. For example, the title compound crystallizes in a U-shaped geometry with dihedral angles of 6.07–8.67° between aromatic rings, confirmed via Auto-Fit RMS analysis .
  • Multinuclear NMR : Assign chemical shifts for stereochemical validation. The ¹H NMR of 5-methyl derivatives shows distinct methyl singlet peaks at δ 1.6–1.8 ppm, while aromatic protons resonate at δ 7.2–8.3 ppm .
  • UPLC-MS : Confirm molecular weights (e.g., [M+H]⁺ peaks at m/z 365.1 for sulfonylated analogs) and detect impurities .

How do substituents on the imidazolidine core influence biological activity?

Q. Structure-Activity Relationship (SAR) Studies

Substituent Biological Activity Key Findings
4-ChlorophenylsulfonylAldose reductase inhibitionIC₅₀ of 0.8 µM; critical for diabetic neuropathy .
Naphthalen-1-ylHypoglycemic activityReduces blood glucose by 40% in murine models via PPAR-γ modulation .
4-MorpholinophenylEnhanced solubilityLogP reduced by 1.2 units compared to hydrophobic analogs .

Q. Methodology :

  • In vitro assays : Use aldose reductase inhibition protocols (e.g., DL-glyceraldehyde substrate) .
  • Docking simulations : Map substituent interactions with catalytic residues (e.g., Tyr48 and Trp79 in aldose reductase) .

How can researchers address contradictions in reaction yield data during scale-up?

Q. Data Contradiction Analysis & Process Optimization

  • Factorial Design : Screen variables (temperature, solvent, catalyst loading) to identify critical factors. For example, increasing reaction temperature from 25°C to 40°C improved sulfonylation yields by 15% .
  • Statistical Validation : Apply ANOVA to confirm reproducibility (e.g., p < 0.05 for catalyst efficacy) .
  • In-line Analytics : Use FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time .

What methodologies are used to evaluate the conformational impact on pharmacological activity?

Q. Conformational Analysis & Pharmacological Profiling

  • Crystallographic Data : Compare dihedral angles (e.g., 89.63° between naphthalene and imidazolidine rings in dansyl derivatives) to correlate with activity .
  • Dynamic NMR : Detect rotamer populations in solution (e.g., hindered rotation of sulfonyl groups at 298 K) .
  • Pharmacokinetic Studies : Measure logD (partition coefficient) and plasma protein binding to assess bioavailability .

How can researchers mitigate crystallization challenges for imidazolidine derivatives?

Q. Advanced Crystallization Strategies

  • Solvent Engineering : Use mixed solvents (e.g., CH₂Cl₂/hexane) to induce slow nucleation. Single crystals of sulfonylated analogs were obtained via slow evaporation .
  • Polymorph Screening : Apply high-throughput screening (HTS) with 96-well plates to identify stable forms .
  • Thermal Analysis : DSC/TGA profiles reveal melting points (e.g., 210–215°C decomposition for naphthalene derivatives) .

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